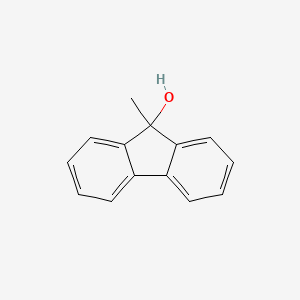

9-Methyl-9h-fluoren-9-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43529. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9-methylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJQEIJNHMYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212446 | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-22-4 | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6311-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-9H-FLUOREN-9-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXY-9-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L78CRM68DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Context Within Fluorene Derivatives Research

Fluorene (B118485) and its derivatives have long captured the attention of the scientific community due to their rigid, planar biphenyl (B1667301) structure and extensive π-conjugated system. sioc-journal.cn These characteristics are foundational to their use in a variety of applications, from pharmaceuticals to organic electronics. sioc-journal.cnmarketresearchintellect.com The fluorene framework can be readily modified, allowing for the introduction of various functional groups to tailor its properties for specific needs. sioc-journal.cn

Within this broad family of compounds, 9-Methyl-9H-fluoren-9-ol distinguishes itself. The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the central five-membered ring's ninth carbon atom introduces specific steric and electronic effects. cymitquimica.com This substitution disrupts the planarity of the fluorene system to a degree, influencing its molecular geometry and, consequently, its chemical behavior and reactivity. vulcanchem.com It serves as a key intermediate, providing a reactive handle for further chemical transformations. cymitquimica.commyskinrecipes.com

Emerging Significance in Advanced Organic Synthesis

The true value of 9-Methyl-9H-fluoren-9-ol lies in its role as a versatile synthon in advanced organic synthesis. The hydroxyl group is a prime site for a variety of chemical reactions, including oxidation to the corresponding ketone, fluorenone, and esterification with acyl chlorides to form esters. cymitquimica.comvulcanchem.com These transformations are fundamental in building more complex molecular architectures.

One of the most powerful applications of this compound is in reactions that proceed via a propargylic carbocation. For instance, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), this compound and its analogs can react with various nucleophiles. acs.orgnih.gov This reactivity has been exploited to synthesize highly functionalized, 9,9-disubstituted fluorene (B118485) derivatives, which are of significant interest for their potential applications in light-emitting devices and solar cells. nih.gov

The synthesis of this compound itself is a subject of study, with Grignard reactions being a cornerstone approach to accessing this tertiary alcohol. This method provides a reliable route for researchers to obtain this valuable starting material for their synthetic endeavors.

Overview of Current and Prospective Research Trajectories

Modern Approaches to the Synthesis of this compound

The creation of the tertiary alcohol moiety at the C9 position of the fluorene scaffold is primarily achieved by the addition of a methyl group to a 9-fluorenone (B1672902) precursor. Modern synthetic methods focus on achieving this transformation with high efficiency, selectivity, and stereochemical control.

The addition of methyl organometallic reagents, such as methyl Grignard (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), to the carbonyl group of 9-fluorenone is the most direct route to this compound. The key challenge in modern synthesis is to control the stereochemistry of this addition, particularly when the fluorenone precursor is itself chiral, leading to diastereoselective outcomes, or when using chiral catalysts to achieve an enantioselective addition to the prochiral 9-fluorenone.

Enantioselective synthesis involves the use of chiral catalysts or auxiliaries that can differentiate between the two faces of the carbonyl group. Chiral Lewis acids, which activate the carbonyl group toward nucleophilic attack, are a prominent strategy. pfcs.org.ph Complexes of metals like zirconium or iron with chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol) or phosphoramidites, have been developed for asymmetric additions to carbonyls. pfcs.org.phmdpi.comacs.org For the synthesis of chiral this compound, a chiral catalyst system would coordinate to the carbonyl oxygen of 9-fluorenone, creating a chiral environment that directs the incoming methyl nucleophile to one face of the double bond over the other. acs.orgresearchgate.net

While many catalytic systems are designed for asymmetric additions, achieving high enantiomeric excess (ee) can be challenging. The effectiveness of the catalyst depends on the precise structure of the ligand, the metal center, and the reaction conditions. acs.orgresearchgate.net

Table 1: Examples of Chiral Ligand Families for Asymmetric Organometallic Additions

| Ligand Type | Metal Center (Typical) | Application Principle |

|---|---|---|

| BINOL Derivatives | Zr, Al, Yb | Forms a chiral Lewis acid complex that activates the carbonyl group enantioselectively. pfcs.org.phacs.org |

| Ferrocenyl Diphosphines | Cu, Pd | Used in copper-catalyzed conjugate additions and could be adapted for 1,2-additions. researchgate.net |

The synthesis of this compound typically proceeds from the precursor 9-fluorenone, which is first synthesized and then methylated. An alternative, though less direct, pathway could involve the reduction of a fluorenone derivative. The most common and straightforward reduction in this context is the conversion of 9-fluorenone to 9-fluorenol using chemical reducing agents. smolecule.com

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, efficiently reducing the ketone to a secondary alcohol under mild conditions, often using methanol (B129727) or ethanol (B145695) as a solvent. smolecule.com The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 9-fluorenone, followed by protonation of the resulting alkoxide. Lithium aluminum hydride (LiAlH₄) can also be used, but sodium borohydride is generally preferred due to its greater safety and selectivity.

Catalytic hydrogenation, the reaction with molecular hydrogen (H₂) in the presence of a metal catalyst, is another fundamental reduction strategy in organic synthesis. researchgate.net This method is typically used to reduce alkenes or to hydrogenate aromatic rings under more forcing conditions. While the direct catalytic hydrogenation of the carbonyl in 9-fluorenone to 9-fluorenol is feasible, chemical reduction with hydrides like NaBH₄ is often more convenient on a laboratory scale. Common heterogeneous catalysts for hydrogenation include platinum, palladium, and nickel. researchgate.net

Photochemical methods offer alternative pathways for synthesis, utilizing light to generate reactive intermediates. 9-fluorenone itself is photoactive and can undergo photoreduction to 9-fluorenol in the presence of a hydrogen donor. This reactivity highlights the potential for light-mediated transformations of the fluorenone core.

More advanced methods utilize visible-light photoredox catalysis, which employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions. nih.govbeilstein-journals.org Recently, 9-fluorenone has been used as a cooperative "electron-shuttle" catalyst in visible-light-induced enantioselective reactions, demonstrating its utility in modern photoredox systems. acs.org

For the synthesis of this compound, a hypothetical photoredox pathway could involve the generation of a methyl radical from a suitable precursor (e.g., methyl iodide or a carboxylic acid derivative). This radical could then add to the carbonyl carbon of 9-fluorenone. The resulting ketyl radical anion would then be protonated to yield the final tertiary alcohol product. Such methods avoid the use of stoichiometric and highly reactive organometallic reagents. While specific examples for the direct photochemical methylation of 9-fluorenone are not widespread, the principles of photoredox catalysis support its feasibility. nih.gov

The construction of the fluorene skeleton itself is a critical step, and palladium-catalyzed reactions are powerful tools for this purpose. These methods build the tricyclic core of the precursor, 9-fluorenone, from simpler aromatic starting materials.

One notable strategy is the palladium-catalyzed annulation of in situ generated arynes with 2-haloarenecarboxaldehydes. This method efficiently constructs the fluoren-9-one ring system from readily available components, avoiding harsh acidic or oxidizing conditions often used in classical syntheses. Another powerful technique is the palladium-catalyzed cyclocarbonylation of o-halobiaryls, which introduces the carbonyl group at the C9 position while closing the central five-membered ring.

A tandem Suzuki coupling followed by a phenolic aldolisation sequence has also been reported for the synthesis of 9-hydroxyfluorenes. uga.edu Furthermore, palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls provides a direct route to the fluorene framework. These advanced C-C bond-forming reactions provide versatile and efficient access to the substituted 9-fluorenone precursors required for the synthesis of this compound.

Table 2: Palladium-Catalyzed Routes to Fluorenone/Fluorene Precursors

| Reaction Type | Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| Annulation of Arynes | 2-Haloarenecarboxaldehyde, Aryne Precursor | Forms fluoren-9-one skeleton via palladacycle intermediate. | |

| Cyclocarbonylation | o-Halobiaryl, Carbon Monoxide (CO) | Intramolecular cyclization with CO insertion to form the C9-carbonyl. |

Regioselective Functionalization and Derivatization at the C9 Position

The C9 position of this compound is a tertiary carbon bearing a hydroxyl group. This site is the primary focus for further chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

The hydroxyl group of an alcohol is generally a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org This is particularly true for the tertiary alcohol in this compound. Therefore, direct displacement of the -OH group by a nucleophile is not feasible under neutral conditions.

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is typically achieved through two main strategies:

Protonation under Acidic Conditions: In the presence of a strong acid, such as hydriodic acid (HI) or hydrochloric acid (HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable. The resulting tertiary carbocation at the C9 position is stabilized by the adjacent aromatic rings and can be readily attacked by a nucleophile (e.g., I⁻ or Cl⁻). The reduction of 9-methyl-9-fluorenol with hydriodic acid to form 9-methylfluorene (B46981) is a classic example of this type of substitution. orgsyn.org

Conversion to a Sulfonate or Halide: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or directly into a halide. For instance, reaction with thionyl chloride (SOCl₂) or a similar reagent can convert the tertiary alcohol into 9-chloro-9-methylfluorene. researchgate.net These derivatives, possessing excellent leaving groups (tosylate, halide), can then undergo Sₙ1-type reactions with a wide range of nucleophiles. libretexts.orgresearchgate.net

The reaction of related tertiary propargylic fluorenols with various nucleophiles, catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), also proceeds via substitution of the hydroxyl group, highlighting its reactivity upon activation. thieme-connect.de

Alkylation and Arylation Strategies at the Quaternary C9 Carbon

The transformation of the tertiary alcohol in this compound into a quaternary carbon center at the C9 position is a key strategy for creating complex, three-dimensional structures. This is typically achieved by generating a stable 9-methyl-9-fluorenyl carbocation, which can then be intercepted by a range of carbon-based nucleophiles.

Alkylation and arylation reactions are fundamental to this process. Friedel-Crafts-type alkylations represent a powerful method for introducing new aryl groups at the C9 position. For instance, the reaction of 9-phenyl-fluoren-9-ol with electron-rich aromatic substrates in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) yields 9,9-diarylfluorenes. researchgate.net This approach is adaptable for this compound, where the hydroxyl group is readily eliminated to form the reactive carbocation intermediate.

Another prevalent strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. While often applied to the alkylation of the C9-H bond in unsubstituted fluorene using alcohols as alkylating agents, the underlying principle of forming a reactive intermediate can be conceptually extended. rsc.org In the context of this compound, the generation of the C9 carbocation allows for reaction with various nucleophiles, including organometallic reagents or electron-rich arenes, to achieve alkylation and arylation.

Furthermore, propargylic alcohols on the fluorene scaffold are highly effective precursors for generating quaternary centers. The reaction of 9-(phenylethynyl)-9H-fluoren-9-ol with diverse nucleophiles, such as 7-azaindoles, under Lewis acid catalysis, leads to highly functionalized 9,9-disubstituted fluorene derivatives. nih.govacs.org This highlights a pathway where an alkyne-substituted tertiary fluorenol undergoes nucleophilic substitution, effectively arylating the C9 position.

| Reaction Type | Starting Material (Analog) | Reagent/Nucleophile | Catalyst | Product Type |

| Friedel-Crafts Alkylation | 9-Phenyl-fluoren-9-ol | Electron-rich arenes | BF₃·OEt₂ | 9,9-Diarylfluorenes |

| Nucleophilic Substitution | 9-(Phenylethynyl)-9H-fluoren-9-ol | N-methyl-7-azaindole | BF₃·OEt₂ | 9,9-Disubstituted (fluorene-azaindole) |

| C-H Functionalization (for comparison) | 9H-Fluorene | Primary/Secondary Alcohols | Copper Catalyst | 9-Alkyl-9H-fluorenes |

Spirocyclization and Ring-Expansion Reactions Utilizing the Fluorene Scaffold

The rigid structure of the fluorene core makes it an excellent platform for constructing spirocyclic systems, where the C9 carbon serves as the spiro-center. These molecules have unique three-dimensional conformations and are of great interest in materials science.

A prominent example is the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives. researchgate.net These compounds can be synthesized in a one-pot reaction from fluorenones and phenols. The mechanism involves the formation of a key intermediate that cyclizes to create the spiro junction. While this specific route starts from a fluorenone, the underlying principle of forming C-C and C-O bonds around the C9 position is central. Starting from this compound, a strategy could involve converting the alcohol to a good leaving group, generating the carbocation, and then trapping it intramolecularly with a pendant nucleophile to form a spiro-ring.

Ring-expansion reactions, while less commonly reported for the fluorene nucleus itself, are a plausible transformation under conditions that favor carbocation rearrangements. The generation of the 9-methyl-9-fluorenyl carbocation is the critical first step. Should a strained ring be attached to the fluorene skeleton, a carbocation-mediated ring expansion could occur to relieve ring strain. youtube.com For example, a cyclobutyl group attached at or near the C9 position could rearrange to a more stable cyclopentyl ring following the formation of an adjacent carbocation. While specific literature examples for ring expansion of the fluorene backbone originating from this compound are scarce, the fundamental principles of carbocation chemistry suggest this as a viable, albeit challenging, synthetic avenue. youtube.com

| Transformation | Reactant Type | Key Feature | Resulting Structure |

| Spirocyclization | Fluorenone + Phenol | Intramolecular cyclization at C9 | Spiro[fluorene-9,9'-xanthene] |

| Ring Expansion (Conceptual) | Fluorene with attached strained ring | Carbocation rearrangement | Expanded ring system |

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic routes. The chemistry of this compound is dominated by the behavior of the corresponding carbocation.

Investigation of Carbocationic Intermediates in C9 Derivatizations

The hydroxyl group of this compound, situated at a tertiary and benzylic position, is readily protonated and eliminated as water, particularly under acidic conditions. This process generates the relatively stable 9-methyl-9-fluorenyl carbocation (C₁₄H₁₁⁺). chemsrc.com The stability of this cation is attributed to the extensive delocalization of the positive charge throughout the biphenyl (B1667301) system of the fluorene core.

This carbocation is a key reactive intermediate in many of the derivatization reactions at the C9 position. vulcanchem.com For example, in the synthesis of 9,9-disubstituted fluorene-appended N-methyl-7-azaindole derivatives, a plausible mechanism involves the formation of a propargylic carbocation from a fluorene propargylic alcohol. nih.govacs.org This intermediate is then attacked by the nucleophilic azaindole. Similarly, the Friedel-Crafts alkylation of arenes with fluoren-9-ols proceeds via the formation of the C9 carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction. researchgate.net The existence and stability of this carbocation are central to the synthetic utility of 9-substituted-9-fluorenols.

Role of Lewis Acid Catalysis in Fluorene Transformations

Lewis acids play a pivotal role in facilitating transformations that proceed via carbocationic intermediates. In the context of this compound, a Lewis acid coordinates to the oxygen atom of the hydroxyl group, converting it into a better leaving group. This significantly lowers the activation energy for the formation of the 9-methyl-9-fluorenyl carbocation.

Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid for this purpose. It has been effectively used to catalyze the reaction of fluorene propargylic alcohols with various nucleophiles, including heteroaromatics like 7-azaindoles and amino amides. nih.govacs.orgvulcanchem.comthieme-connect.de The Lewis acid activates the propargylic alcohol, promoting the formation of the carbocationic intermediate, which then readily reacts with the nucleophile present in the reaction mixture. nih.govacs.org The choice and strength of the Lewis acid can influence the reaction rate and, in some cases, the selectivity of the transformation.

Kinetic and Thermodynamic Control in Novel Synthetic Routes

When a reaction can lead to two or more different products, the principles of kinetic and thermodynamic control become critical for determining the product distribution. wikipedia.org

Kinetic control occurs when the reaction is irreversible and rapid, favoring the product that is formed fastest (i.e., via the lowest activation energy). These conditions often involve low temperatures and strong, non-equilibrating reagents. wikipedia.orgmasterorganicchemistry.com

Thermodynamic control occurs when the reaction is reversible, allowing an equilibrium to be established. This favors the most stable product (i.e., the one with the lowest Gibbs free energy), regardless of the activation energy required to form it. These conditions typically involve higher temperatures and longer reaction times. wikipedia.org

In the synthesis of derivatives from this compound, these concepts can be applied, for example, in competitive alkylation reactions or in the formation of spiro compounds. In the reaction of fluorenones with phenols to form spiro[fluorene-9,9'-xanthene] derivatives, a competition between a kinetically favored product and a thermodynamically more stable one can be observed. researchgate.net At lower temperatures, one isomer might be formed preferentially, while at higher temperatures, the system may equilibrate to the more stable isomer. researchgate.net Similarly, when deprotonating an unsymmetrical ketone to form an enolate for alkylation, the choice of a bulky base (like LDA) at low temperatures leads to the kinetic enolate, whereas a smaller base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. masterorganicchemistry.com By analogy, in reactions involving the 9-methyl-9-fluorenyl scaffold, careful selection of reaction conditions such as temperature, solvent, and catalyst can steer the reaction towards a desired kinetic or thermodynamic product.

Oxidative Transformations and Pathways to 9-Methyl-9-fluorenone

The oxidation of the tertiary alcohol this compound to its corresponding ketone, 9-methyl-9-fluorenone, is a challenging transformation that contrasts with the relatively facile oxidation of secondary fluorenols. As a tertiary alcohol, it lacks a hydrogen atom on the carbinol carbon, making it resistant to many common oxidation protocols that proceed via C-H bond cleavage. However, specific catalytic systems and electrochemical methods can effect this transformation.

Aerobic Oxidation Mechanisms and Catalytic Systems

Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, is a cornerstone of green chemistry. While secondary benzylic alcohols are readily oxidized to ketones using various catalytic systems, the oxidation of tertiary alcohols like this compound requires more specialized catalysts.

Research into the oxidation of C-H bonds provides insight into the reactivity of the fluorene system. Iron-based catalysts have been developed for the selective oxidation of tertiary C-H bonds to the corresponding alcohols. nih.govacs.org For instance, the precursor, 9-methylfluorene, can be oxidized to this compound. The subsequent oxidation of the tertiary alcohol to the ketone is more demanding.

Catalytic systems for the oxidation of secondary alcohols often employ transition metals such as copper, ruthenium, or iron. mdpi.com For example, a system of Fe(NO₃)₃·9H₂O and NaI in DMSO is effective for converting secondary diaryl alcohols like 9H-fluoren-9-ol to 9-fluorenone in high yield. However, tertiary alcohols are typically unreactive under these conditions. Achieving the oxidation of this compound to 9-methyl-9-fluorenone necessitates catalysts capable of activating the C-C bond or proceeding through radical intermediates under more forcing conditions.

| Substrate | Catalytic System | Product | Reactivity Notes | Reference |

|---|---|---|---|---|

| 9H-Fluoren-9-ol (Secondary) | Fe(NO₃)₃·9H₂O / NaI / DMSO | 9-Fluorenone | High yield (93%) reported for the analogous diaryl secondary alcohol. | nih.gov |

| Benzylic Alcohols (Secondary) | CuCl₂·2H₂O / TBHP | Aromatic Ketones | General method for secondary alcohols; side products can occur. | mdpi.com |

| This compound (Tertiary) | Typical secondary alcohol oxidation systems | No reaction | Resistant to oxidation due to the absence of a hydrogen on the carbinol carbon. | |

| Benzylic C-H (Tertiary) | Fe(II) / N,N'-(2-pyridylmethyl)diamine ligand / H₂O₂ | Tertiary Alcohol | Demonstrates catalytic activation of the tertiary position for alcohol formation. | nih.govacs.org |

Electrocatalytic Oxidation Processes

Electrochemical synthesis offers a powerful alternative to chemical oxidants, providing a tunable and often more environmentally benign reaction pathway. The electrocatalytic oxidation of alcohols typically proceeds via a mediated process, where a redox catalyst is used to shuttle electrons between the electrode and the substrate. rsc.org

For alcohol oxidation, nitroxyl (B88944) radicals such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are common mediators. rsc.org The general mechanism involves the one-electron oxidation of the mediator at the anode to form a highly reactive oxoammonium cation. This cation then performs the chemical oxidation of the alcohol in the bulk solution, generating the carbonyl product and the reduced hydroxylamine (B1172632) form of the mediator. The hydroxylamine is subsequently re-oxidized at the anode, completing the catalytic cycle while hydrogen is evolved at the cathode. rsc.org

This method is applicable to a wide array of primary and secondary alcohols. rsc.org While sterically hindered secondary alcohols can be oxidized effectively, tertiary alcohols present a greater challenge. researchgate.net Nevertheless, mediated electrolysis is a promising route for the oxidation of this compound, as it can operate at lower potentials than direct anodic oxidation, potentially offering greater functional group tolerance and selectivity. rsc.org Direct, unmediated electrochemical oxidation of alcohols in continuous-flow reactors has also been demonstrated, which could be another viable strategy. nih.gov

Acid-Catalyzed Rearrangements and Cyclodehydrations

Under acidic conditions, this compound readily undergoes dehydration. The mechanism involves the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Departure of the water molecule generates a highly stabilized tertiary carbocation at the C9 position. Subsequent elimination of a proton from the adjacent methyl group results in the formation of an exocyclic double bond, yielding 9-methylene-9H-fluorene (also known as dibenzofulvene). thieme-connect.dewikipedia.org This reaction is a standard method for preparing 9-alkylidene-9H-fluorenes.

A related and significant acid-catalyzed reaction for 1,2-diols is the Pinacol (B44631) rearrangement. masterorganicchemistry.com While this compound itself is not a 1,2-diol, this rearrangement becomes relevant for its derivatives or in reactions where a vicinal diol intermediate might be formed, such as the pinacol coupling of 9-fluorenone. The rearrangement of a fluorenyl-substituted 1,2-diol typically proceeds through a carbocation intermediate, followed by a 1,2-migratory shift of an alkyl or aryl group to the adjacent carbocationic center. acs.orgresearchgate.net This results in the formation of a ketone, often with a rearranged carbon skeleton. For example, the acid-catalyzed rearrangement of 9,9'-bifluorene-9,9'-diol gives spiro[9H-fluorene-9,9'(10'-H)-phenanthren]-10'-one. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound and its derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonding, which dictates their supramolecular assembly.

Analysis of Hydrogen Bonding Networks in Crystalline Structures

X-ray crystallography studies reveal the intricate packing modes of 9-substituted-9-fluorenols. The crystal structure of this compound shows that the compound crystallizes with two independent molecules in the asymmetric unit (space group P1). researchgate.net This arrangement allows for the formation of specific hydrogen-bonding motifs.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.779(1) |

| b (Å) | 11.570(1) |

| c (Å) | 11.747(1) |

| α (°) | 91.197(5) |

| β (°) | 104.345(4) |

| γ (°) | 105.848(6) |

| Molecules per Asymmetric Unit (Z') | 2 |

Aggregation-Induced Emission (AIE) Mechanisms in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules (luminogens) in solution are induced to emit intensely upon aggregation or in the solid state. european-mrs.com This effect is the opposite of the more common aggregation-caused quenching (ACQ). The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. These motions typically serve as non-radiative decay pathways for the excited state in solution. When blocked, the radiative decay channel (fluorescence) becomes dominant. nih.gov

Fluorene and its derivatives are important scaffolds for constructing AIE-active materials. researchgate.net While this compound itself is not typically cited as an AIEgen, its derivatives can be designed to exhibit this property. By attaching large, sterically bulky rotors, such as tetraphenylethene (TPE) or triphenylamine (B166846) moieties, to the fluorenol core, molecules can be created that are highly twisted and dynamically flexible in solution, leading to efficient non-radiative decay. In the aggregated state, the physical constraints imposed by intermolecular packing restrict these intramolecular motions, activating strong fluorescence. researchgate.netacs.org

For example, fluorenonearylamine derivatives have been shown to be AIE-active, with the effect attributed to the formation of specific dimers in the aggregate state that restrict motion. acs.org The design of AIE-active materials based on the fluorenol framework thus focuses on creating a molecular architecture where intramolecular motions are free in solution but hindered in aggregates, making them promising candidates for applications in optoelectronics and sensors.

Photochemical Reaction Mechanisms and Photodegradation Pathways

The study of the photochemical behavior of fluorenol derivatives, including this compound, reveals complex reaction pathways that are highly dependent on the solvent environment and the nature of substituents on the fluorenyl core. The core structure, 9-fluorenol, is known to be highly susceptible to photosolvolysis. cdnsciencepub.com This reactivity stems from the photochemical generation of a 9-fluorenylium ion, an antiaromatic and highly reactive intermediate, through the heterolytic cleavage of the C-OH bond. cdnsciencepub.comresearchgate.net

Research on related fluorenol compounds provides significant insight into the likely photochemical pathways for this compound. Upon excitation, particularly in polar, protic solvents like water or alcohols, the primary photochemical event is the heterolysis of the carbon-oxygen bond. ebi.ac.ukbgsu.edu This process is facilitated in the singlet excited state and results in the formation of a carbocation intermediate. cdnsciencepub.comosti.gov For instance, studies on 9-fluorenol itself in polar solvents have demonstrated the formation of the fluorenyl cation (F+) through this heterolytic cleavage. ebi.ac.uk The presence of a methyl group at the C9 position in this compound is expected to further stabilize the resulting tertiary carbocation, potentially influencing the efficiency of this pathway.

In contrast, in aprotic solvents, intersystem crossing to the triplet state can become a more dominant pathway, which may lead to different reaction products. bgsu.edu Homolytic cleavage of the C-O bond, generating a hydroxyl radical (•OH), can also occur, complicating the reaction mixture. bgsu.edu The competition between heterolysis and homolysis is a key feature of the photochemistry of these compounds. osti.gov

The photodegradation of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), a class to which this compound belongs, often follows pseudo-first-order kinetics under simulated sunlight. ebi.ac.uk The degradation process can be influenced by various species present in natural waters, such as nitrates and humic acids, which can either accelerate or inhibit the photodegradation rate. ebi.ac.uk Potential photoreactions can include photoinduced hydroxylation, dehydrogenation, and isomerization. ebi.ac.uk

Laser flash photolysis studies on similar compounds have been instrumental in observing the transient species involved in these photochemical reactions. For example, the photolysis of 9-(trimethylsilylmethyl)fluoren-9-ol leads to the observation of the corresponding β-silyl-substituted fluoren-9-yl cation. rsc.org This supports the general mechanism of cation formation via photodehydroxylation. Furthermore, the fluorescence properties of these molecules are often linked to their photochemical reactivity; a decrease in fluorescence quantum yield in a reactive solvent can indicate efficient photosolvolysis. cdnsciencepub.com

The final products of the photodegradation of this compound would depend on the specific reaction conditions. In the presence of nucleophiles, such as water or alcohols from the solvent, trapping of the carbocation would lead to the formation of corresponding ether or alcohol products. Oxidation of the initial compound can also occur, potentially leading to the formation of 9-methyl-9H-fluorenone. The photo-oxidation of fluorene itself, sensitized by benzophenone, is known to yield 9-fluorenone. zenodo.orgresearchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 9-Methyl-9h-fluoren-9-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

In the ¹H NMR spectrum of a related fluorene (B118485) derivative, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 8.2 ppm. vulcanchem.com For this compound, the methyl protons (–CH₃) would exhibit a characteristic singlet peak in the upfield region, while the hydroxyl proton (–OH) signal can vary in position and may be broadened due to chemical exchange, unless a deuterated solvent is used. vulcanchem.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The spectrum would show distinct signals for the methyl carbon, the quaternary C9 carbon bearing the hydroxyl and methyl groups, and the various aromatic carbons of the fluorene rings. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. acs.org

While this compound itself is achiral, NMR spectroscopy is crucial for analyzing the stereochemistry of reactions where it might be a precursor or an intermediate in the synthesis of more complex, chiral molecules. For instance, in the synthesis of light-driven molecular motors based on overcrowded alkenes, NMR analysis is essential to confirm the stereochemical outcome of the reaction steps. acs.org Changes in the chemical shifts of protons near a newly formed stereocenter can confirm the success of an asymmetric synthesis.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Provides information on the electronic environment of hydrogen atoms. | Reveals the carbon skeleton of the molecule. |

| Integral values correspond to the ratio of protons. | Chemical shifts are sensitive to the hybridization and substitution of carbon atoms. |

| Coupling constants (J-values) give insights into the connectivity of atoms. | DEPT sequences help in identifying CH, CH₂, and CH₃ groups. acs.org |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Intermediates

High-resolution mass spectrometry is a critical tool for determining the exact mass of a molecule with high precision, which in turn allows for the deduction of its elemental composition. This technique is particularly valuable for identifying and characterizing transient intermediates in reaction pathways involving this compound.

In many reactions, fluorene-based alcohols like this compound can be precursors to carbocation intermediates. For example, in the presence of a Lewis acid, the hydroxyl group can be eliminated to form a stabilized 9-methyl-9-fluorenyl cation. This carbocation can then be trapped by various nucleophiles. HRMS, often coupled with techniques like electrospray ionization (ESI), can detect these short-lived species. vulcanchem.comacs.org The high mass accuracy of HRMS allows for the confident assignment of the elemental formula of the detected ions, distinguishing them from other species with similar nominal masses. acs.org

For instance, in the synthesis of 9,9-disubstituted fluorene derivatives, where a propargylic alcohol on a fluorene scaffold reacts with a nucleophile, HRMS is used to confirm the structure of the final products and any isolable intermediates. acs.org The fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule.

| Technique | Application for this compound |

| Electrospray Ionization (ESI) | Soft ionization technique suitable for analyzing polar molecules like alcohols without significant fragmentation. sci-hub.se |

| Time-of-Flight (TOF) Analyzer | Provides high resolution and mass accuracy for precise elemental composition determination. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Used to fragment a selected ion to gain further structural insights into reaction intermediates. |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structures and Intermolecular Forces

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, an SCXRD analysis would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

The crystal structure would also reveal the nature of intermolecular forces that govern the packing of the molecules in the crystal lattice. The hydroxyl group of this compound is capable of forming hydrogen bonds, which are expected to be a dominant intermolecular interaction. These hydrogen bonds could lead to the formation of specific supramolecular structures, such as dimers or extended chains. In addition to hydrogen bonding, π-π stacking interactions between the aromatic fluorene rings of adjacent molecules are also likely to play a significant role in the crystal packing. unito.it

| Structural Parameter | Information Gained |

| Bond Lengths and Angles | Provides precise geometric details of the molecule. |

| Torsion Angles | Defines the conformation of the molecule in the solid state. |

| Unit Cell Dimensions | Describes the repeating unit of the crystal lattice. |

| Intermolecular Distances | Reveals the presence and nature of hydrogen bonds and other non-covalent interactions. mdpi.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a strong indicator of hydrogen bonding. cjnmcpu.com The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The spectrum would also show characteristic C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region and a C-O stretching vibration for the tertiary alcohol.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The technique is particularly sensitive to the symmetric vibrations of non-polar bonds. Analysis of the OH stretching region in both FT-IR and Raman spectra can provide detailed insights into the strength and nature of the hydrogen bonding network in the solid state and in solution. mdpi.comunimib.it

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch | 3200-3600 | Presence of hydroxyl group and hydrogen bonding. cjnmcpu.com |

| Aromatic C-H Stretch | 3000-3100 | Confirms the aromatic fluorene core. |

| Aliphatic C-H Stretch | 2850-3000 | Indicates the presence of the methyl group. |

| Aromatic C=C Stretch | 1450-1600 | Characteristic of the fluorene ring system. |

| C-O Stretch | 1000-1200 | Confirms the alcohol functional group. |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are largely determined by the conjugated π-system of the fluorene moiety.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π-π* electronic transitions within the fluorene chromophore. Typically, fluorene and its derivatives show strong absorption bands in the ultraviolet region. The positions and intensities of these bands can be influenced by the substituents on the fluorene ring. The introduction of the methyl and hydroxyl groups at the C9 position can cause subtle shifts in the absorption maxima compared to the parent fluorene molecule. acs.org

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, many fluorene derivatives exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be determined. The photophysical properties of fluorene derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). The nature of the solvent can also influence the photophysical properties, a phenomenon known as solvatochromism. acs.org

| Photophysical Parameter | Description |

| Absorption Maxima (λabs) | Wavelengths at which the molecule absorbs light most strongly, corresponding to electronic transitions. acs.org |

| Emission Maxima (λem) | Wavelengths at which the molecule emits light (fluorescence) after excitation. acs.org |

| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. acs.org |

| Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of fluorescence. researchgate.net |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. ebi.ac.uk |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for molecules of this size. For 9-Methyl-9h-fluoren-9-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecule's three-dimensional geometry. aps.org

From this optimized structure, a wealth of information about its electronic nature can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, studies on other fluorene (B118485) derivatives have shown that the introduction of electron-withdrawing or donating groups can significantly alter these frontier orbital energies, thereby tuning the molecule's electronic properties and reactivity. aps.orgchemrxiv.org

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show a region of negative potential around the electronegative oxygen atom of the hydroxyl group and positive potential around the hydrogen of the hydroxyl group, highlighting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted DFT Parameters for this compound (Note: The following data is illustrative, based on typical values for similar fluorene derivatives, as specific experimental or extensive theoretical data for this compound is not readily available in the cited literature.)

| Parameter | Predicted Value / Insight | Methodological Basis |

|---|---|---|

| Optimized Geometry | Non-planar structure with specific bond lengths and angles determined. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO Energy | Energy level of the highest occupied molecular orbital, indicating electron-donating ability. | DFT |

| LUMO Energy | Energy level of the lowest unoccupied molecular orbital, indicating electron-accepting ability. | DFT |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | DFT |

| Electrostatic Potential | Highlights charge distribution and reactive sites (e.g., electrophilic/nucleophilic regions). | DFT |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach is used to calculate the energies of electronic excited states, which is fundamental to predicting a molecule's UV-visible absorption spectrum. nih.govrsc.org

By calculating the transition energies from the ground state to various excited states and their corresponding oscillator strengths, a theoretical absorption spectrum can be simulated. nih.gov For fluorene derivatives, these transitions are typically π-π* in nature, involving the aromatic system. The presence of the methyl and hydroxyl groups at the C9 position would be expected to cause subtle shifts in the absorption maxima compared to the parent fluorene molecule due to their electronic and steric effects.

TD-DFT is also crucial for investigating the properties of the first excited singlet (S1) and triplet (T1) states. The energy difference between these states (the singlet-triplet splitting) is a key parameter in the design of materials for applications like Organic Light-Emitting Diodes (OLEDs). uit.no While this compound itself may not be a primary candidate for such applications, TD-DFT provides the tools to assess its fundamental photophysical properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide invaluable insights into its dynamic behavior, particularly in a solvent. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track its behavior over nanoseconds. This can reveal how the solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between the hydroxyl group and protic solvents.

Such simulations can also explore the rotational freedom of the methyl group and any subtle puckering of the fluorene rings. For larger systems or aggregates, MD is essential for understanding how multiple molecules of this compound might interact with each other, which can influence properties like solubility and crystal packing. acs.org

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgsumitomo-chem.co.jp For this compound, this could involve modeling its synthesis, such as the Grignard reaction between 9-fluorenone (B1672902) and a methylmagnesium halide, or its subsequent reactions, like dehydration to form 9-methylenefluorene.

To study a reaction mechanism, researchers identify the structures of reactants, products, and any intermediates. Crucially, they locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire energy profile, computational chemists can predict the most likely reaction pathway and understand the factors that control the reaction's outcome. For example, in related fluorene systems, computational studies have been used to devise reaction pathways and explain product yields.

Theoretical Modeling of Spectroscopic Data and Structure-Property Relationships

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. Beyond the UV-vis spectra from TD-DFT, DFT calculations can be used to predict other spectroscopic properties of this compound.

For instance, by calculating the vibrational frequencies after a geometry optimization, a theoretical infrared (IR) spectrum can be generated. This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol or the C-H stretches of the methyl group and aromatic rings.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. mdpi.com By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the fluorene rings) and calculating the resulting properties, researchers can establish clear structure-property relationships. This predictive capability is a powerful tool for designing new molecules with tailored spectroscopic, electronic, or reactive properties.

Applications in Advanced Materials Science and Organic Electronics

Role as a Building Block in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The fluorene (B118485) core is a cornerstone in the design of materials for optoelectronic devices due to its high photoluminescence quantum efficiency and excellent thermal stability. thieme-connect.de 9-Methyl-9h-fluoren-9-ol acts as a key starting material for creating a wide array of functional molecules used in OLEDs, including emissive chromophores, fluorophores, and charge-transporting materials. myskinrecipes.comresearchgate.net The ability to functionalize the fluorene unit at the C-2, C-7, and C-9 positions allows for precise tuning of the resulting molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical factor in optimizing device efficiency and color purity. nih.gov

This compound and related fluoren-9-ol derivatives are versatile intermediates for the synthesis of advanced chromophores and fluorophores. The hydroxyl group at the C-9 position can be readily eliminated or substituted, facilitating the introduction of various functional groups and the extension of the π-conjugated system. For instance, propargylic alcohols like 9-(phenylethynyl)-9H-fluoren-9-ol, which share the core reactive structure, are used in Lewis acid-catalyzed reactions with nucleophiles to create highly functionalized, emissive molecules. acs.org These reactions can yield blue-emissive compounds, which are highly sought after for full-color displays and lighting applications. rsc.org

Research has demonstrated the synthesis of novel chromophores by starting with fluorene-based precursors. nih.gov By modulating the donor-acceptor structure and the conjugation pathway within the molecule, significant enhancements in intrinsic hyperpolarizability—a key parameter for nonlinear optical materials—can be achieved. nih.gov The synthesis often involves multi-step routes starting from a functionalized fluorene, leading to "push-pull" architectures where electron-donating and electron-accepting groups are attached to the fluorene scaffold to control the electronic and optical properties. nih.gov

A critical component of efficient OLEDs and perovskite solar cells is the hole-transporting layer, which facilitates the movement of positive charge carriers. acs.org Fluorene-based compounds are exceptionally well-suited for this role. nih.gov The incorporation of the fluorene moiety, particularly with alkyl substituents at the C-9 position like in this compound derivatives, enhances solubility and promotes the formation of stable amorphous films, which is essential for solution-processable devices. nih.gov These alkyl chains hinder intermolecular packing, preventing crystallization and improving the morphological stability of the thin film. nih.gov

Derivatives such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated analogues have been developed as high-performance, solution-processable HTMs. nih.gov These materials exhibit tunable energy levels and carrier transport properties. nih.gov OLEDs fabricated with these fluorene-based HTMs have demonstrated significantly higher performance compared to devices using traditional materials like TPD. nih.gov For example, an OLED using a methyl-substituted DDF derivative (2M-DDF) as the HTM achieved a maximum luminous efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², approximately five times higher than the TPD-based equivalent. nih.gov Similarly, spiro[fluorene-9,9′-xanthene] based HTMs have been designed to enhance charge transport and conductivity, leading to more efficient and stable perovskite solar cells. researchgate.netrsc.org

| HTM Compound | Key Structural Feature | Turn-on Voltage (V) | Max. Luminous Efficiency (cd/A) | Max. Luminance (cd/m²) | Source |

|---|---|---|---|---|---|

| TPD (Reference) | Triphenylamine-based | - | ~0.95 | 4,106 | nih.gov |

| 2M-DDF | 9,9-dimethyl-fluorene core | 3.8 | 4.78 | 21,412 | nih.gov |

| SP2 | Spiro[fluorene] core | - | 38.41 | - | researchgate.net |

| NPB (Reference) | Naphthyl-phenyl-amine | - | 32.83 | - | researchgate.net |

Charge-transfer (CT) complexes, formed between an electron donor and an electron acceptor, are fundamental to the operation of many organic electronic devices. Fluorene derivatives, particularly fluorenones (the oxidized form of fluorenols), are effective electron acceptors. mdpi.comebi.ac.uk Studies on CT complexes formed between tetrathiafulvalene (B1198394) (TTF) as a donor and 9H-fluorenone derivatives as acceptors have provided insight into how molecular structure influences charge transfer. mdpi.com The degree of charge transfer was found to be highly sensitive to intermolecular interactions, such as hydrogen bonding, which can alter the stacking of donor and acceptor molecules and thus the electronic properties of the complex. mdpi.com

Furthermore, cyclometalated platinum(II) complexes incorporating a 9,9-dihexylfluoren-2-yl ligand have been synthesized to study their photophysical properties. acs.org These complexes exhibit broad, structureless charge-transfer bands in the visible region and are emissive, with applications in light-emitting devices and as nonlinear absorbers. acs.org The investigation of such complexes helps in understanding the fundamental processes of charge separation and recombination, which is crucial for improving devices like solar cells and photodetectors. acs.org

Monomer and Intermediate in Functional Polymer Synthesis

The rigid fluorene unit can be incorporated into polymer backbones to create materials with high thermal stability, specific optical properties, and good processability. This compound and its analogues serve as crucial monomers or intermediates in the synthesis of these functional polymers. nih.govlookchem.com For example, fluorene-containing diol monomers can be polymerized with diacid monomers through step-growth polymerization to form polyesters. nih.gov These polymers exhibit high refractive indices (1.56 to 1.69), high glass transition temperatures (up to 116 °C), and thermal stability up to 350 °C, making them suitable for optical applications. nih.gov

Another route involves the polymerization of 9-methylene-fluorene (dibenzofulvene), which can be prepared from fluorenol precursors. wikipedia.org The polymerization of this monomer can proceed through anionic, free-radical, or cationic pathways to produce a π-stacked polymer, where the conjugated fluorene units are arranged in an ordered fashion, potentially leading to materials with high charge carrier mobility for electronic applications. wikipedia.org

Development in Chemical Sensors and Photochromic Systems

The unique photophysical properties of the fluorene scaffold make it an excellent platform for developing chemical sensors and photochromic materials. researchgate.net The fluorescence of fluorene derivatives can be sensitive to the presence of specific analytes, a principle used in fluorescent chemosensors. For instance, the photodecomposition of fluoren-9-ol has been studied in detail, and its derivatives have been explored for the detection of substances in water, with detection limits reaching the nanomolar range. ebi.ac.uk

In the field of photochromic materials—compounds that change color upon exposure to light—fluorene derivatives play a significant role. Fluorenols can be converted to fluorenones, which are then used to synthesize indeno-fused benzopyrans. researchgate.net These molecules exhibit interesting photochromic properties, including a broad absorption in the visible spectrum and good decoloration rates, making them candidates for applications in smart windows, optical data storage, and ophthalmic lenses. researchgate.net

Biological and Biomedical Research: Mechanistic Insights and Preclinical Exploration

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular interactions of 9-Methyl-9h-fluoren-9-ol is crucial for elucidating its potential pharmacological effects. The following subsections explore the hypothetical mechanisms based on studies of related compounds.

Currently, there is a lack of specific studies detailing the ligand-receptor binding profile of this compound. The structural motif of the fluorene (B118485) core, however, is present in molecules known to interact with various receptors. For instance, certain fluorene derivatives have been investigated for their ability to bind to nuclear receptors, such as the estrogen receptor, due to their structural similarity to steroid hormones. The presence of the hydroxyl and methyl groups on the C9 position of this compound would significantly influence its three-dimensional structure and electronic properties, thereby dictating its binding affinity and selectivity for any potential receptor targets.

Allosteric modulation, a mechanism where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a theoretical possibility for this compound. However, without experimental data, any discussion on its role as an allosteric modulator would be purely speculative. Future research, including computational docking studies and in vitro binding assays, is necessary to identify potential receptor targets and to characterize the nature of these interactions.

Direct evidence of this compound interacting with and inhibiting specific enzymes is not available in the current scientific literature. However, the metabolism of the parent compound, fluoren-9-ol, involves enzymatic action. For example, fluoren-9-ol can be oxidized to fluoren-9-one by fluoren-9-ol dehydrogenase. The presence of a methyl group at the 9-position in this compound would preclude this specific transformation, suggesting a different metabolic pathway and a distinct set of interacting enzymes.

The potential for this compound to act as an enzyme inhibitor would depend on its ability to bind to the active or allosteric sites of enzymes. The fluorene scaffold is known to be a privileged structure in medicinal chemistry, and derivatives have been designed to inhibit various enzymes, including kinases and proteases. The specific substitutions on the fluorene ring are critical in determining the inhibitory potency and selectivity.

Once inside the cell, the subcellular distribution would be influenced by the compound's affinity for various organelles and macromolecules. It might accumulate in lipid-rich compartments such as the endoplasmic reticulum or mitochondrial membranes. The potential for active transport mechanisms or efflux by transporters like P-glycoprotein cannot be ruled out without specific experimental investigation.

Investigation of Cytotoxic Effects and Apoptotic Pathways of Fluorene-Based Compounds

While no studies have directly assessed the cytotoxic effects of this compound, research on other fluorene derivatives has demonstrated their potential to induce cell death in cancer cell lines. For instance, certain 2,7-disubstituted fluorene derivatives have exhibited cytotoxic activity against human lung and breast cancer cells. Another related compound, fluorene-9-bisphenol (BHPF), has been shown to induce cytotoxicity in mouse oocytes.

The induction of apoptosis, or programmed cell death, is a common mechanism through which cytotoxic compounds exert their anticancer effects. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Studies on fluorene derivatives suggest that they can trigger apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins, mitochondrial membrane permeabilization, and the release of cytochrome c. This, in turn, leads to the activation of a cascade of caspases, the executioners of apoptosis. The specific apoptotic pathways that might be activated by this compound remain to be elucidated.

Table 1: Cytotoxic Effects of Selected Fluorene Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | Human lung carcinoma (A-549) and human breast carcinoma (MCF-7) | Cytotoxic activity |

| Fluorene-9-bisphenol (BHPF) | Mouse oocytes | Induced cytotoxicity |

Biochemical Transformations and Metabolic Fate Studies

The metabolic fate of this compound has not been specifically investigated. However, the metabolism of the parent compound, fluorene, and its derivative, fluoren-9-ol, has been studied in various biological systems, providing insights into potential biotransformation pathways.

The metabolism of fluorene is primarily initiated by two main routes:

Monooxygenation at the C9 position: This leads to the formation of 9-fluorenol, which can be further oxidized to 9-fluorenone (B1672902). This pathway is observed in various bacteria and fungi.

Dioxygenation of the aromatic rings: This results in the formation of dihydrodiols, which are then further metabolized.

Given that this compound already possesses a hydroxyl group at the C9 position, its metabolism would likely diverge from the initial steps of fluorene metabolism. The presence of the methyl group at the C9 position would prevent the direct oxidation to a ketone, a common metabolic step for fluoren-9-ol.

Therefore, the biochemical transformations of this compound would likely involve modifications to the fluorene ring system, such as hydroxylation at various positions on the aromatic rings, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The specific enzymes involved in these transformations would likely be cytochrome P450 monooxygenases for the initial oxidative steps and various transferases for the conjugation reactions. The metabolic profile of this compound could be significantly different from that of fluorene and fluoren-9-ol due to the steric and electronic effects of the C9-methyl group.

Table 2: Key Metabolites in the Biotransformation of Fluorene

| Organism | Key Metabolites |

|---|---|

| Arthrobacter sp. strain F101 | 9-Fluorenol, 9-Fluorenone |

| Pseudomonas sp. strain F274 | 9-Fluorenol, 9-Fluorenone |

| Cunninghamella elegans | 9-Fluorenol, 9-Fluorenone, 2-hydroxy-9-fluorenone |

Environmental Chemistry and Ecotoxicological Mechanisms

Environmental Degradation Pathways and Persistence

The environmental persistence of 9-Methyl-9h-fluoren-9-ol is not well-documented in publicly available literature. However, insights can be drawn from its parent compound, fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) that is subject to both biotic and abiotic degradation processes. pjoes.com

Biodegradation: Microbial degradation is a primary route for the transformation of fluorene in the environment. nih.gov Numerous bacterial and fungal species have been shown to metabolize fluorene, often through different catabolic pathways. nih.gov

Bacterial Degradation: A common pathway in bacteria involves the initial oxidation (monooxygenation) of fluorene at the C-9 position to form 9-fluorenol. cdnsciencepub.com This is subsequently dehydrogenated to 9-fluorenone (B1672902). cdnsciencepub.comnih.gov Some bacteria, such as Pseudomonas sp. strain F274, can further metabolize 9-fluorenone. nih.gov This process involves a dioxygenase attack on the 9-fluorenone, leading to the opening of the five-membered ring and subsequent degradation through reactions similar to those for biphenyl (B1667301), ultimately forming phthalic acid. nih.gov In other bacterial strains, like Arthrobacter sp., the formation of 9-fluorenone can be a dead-end route, leading to its accumulation. cdnsciencepub.comethz.ch Other pathways initiated by dioxygenation on the aromatic rings have also been identified. nih.govethz.ch

Fungal Degradation: Fungi, such as Cunninghamella elegans and Polyporus sp. S133, are also capable of transforming fluorene. nih.govelsevier.es Cunninghamella elegans metabolizes fluorene primarily to 9-fluorenone and 9-fluorenol. nih.gov The white-rot fungus Armillaria sp. F022 has been shown to degrade fluorene, initially oxidizing it to 9-fluorenone, which is then metabolized to salicylic (B10762653) acid and finally catechol. researchgate.net

The presence of the methyl group at the C-9 position in this compound likely influences its susceptibility to these degradation pathways. The methyl group may sterically hinder the initial enzymatic attack at the C-9 position, potentially altering the rate and pathway of degradation compared to fluorene.

Photodegradation: Photodegradation, the breakdown of compounds by light, is another significant environmental process for PAHs. pjoes.com The photodegradation of fluorene in aqueous solutions has been shown to produce a variety of products, including hydroxy derivatives, fluorenone, and biphenylene. nih.gov The related compound 9-fluorenol also undergoes photolysis, which can be influenced by the solvent and involve different reaction mechanisms, including direct photolysis and self-sensitized photooxidation. ebi.ac.uk The rate of photodegradation can be affected by components in natural waters, such as humic acids. ebi.ac.uk The specific photodegradation pathways and persistence of this compound have not been characterized.

| Organism Type | Initial Step | Key Intermediates | End Products/Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain F274 | Monooxygenation at C-9 | 9-Fluorenol, 9-Fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone | Phthalate Pathway | nih.gov |

| Arthrobacter sp. strain F101 | Monooxygenation at C-9 | 9-Fluorenol, 9-Fluorenone | Accumulation of 9-Fluorenone (dead-end) | ethz.ch |

| Terrabacter sp. strain DBF63 | Angular Dioxygenation | 9-Fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone | Phthalate Pathway | ethz.ch |

| Cunninghamella elegans (Fungus) | Oxidation at C-9 | 9-Fluorenol, 9-Fluorenone, 2-hydroxy-9-fluorenone | Metabolite accumulation | nih.gov |

| Armillaria sp. F022 (Fungus) | Oxidation | 9-Fluorenone, Salicylic acid | Catechol | researchgate.net |

Mechanistic Ecotoxicology in Aquatic and Terrestrial Systems

While specific mechanistic studies on this compound are not available, research on 9-fluorenol provides some indication of its potential ecotoxicological effects. Fluorenol is known to be toxic to various aquatic organisms, including algae, bacteria, and crustaceans. wikipedia.org

9-fluorenol has been identified as an algaecide, showing activity against the green algae Dunaliella bioculata. wikipedia.org However, the specific molecular or cellular mechanism through which it exerts its toxic effects on algae has not been well-elucidated in the available scientific literature. smolecule.com General mechanisms for chemical toxicity in algae often involve the disruption of photosynthesis, cell membrane integrity, or essential enzymatic processes, but the specific target for 9-fluorenol remains an area for further investigation.

In 1939, 9-fluorenol was patented for use as an insecticide, indicating its toxicity to insects. wikipedia.org Despite this historical application, the precise mechanism of its insecticidal action is not understood. smolecule.com Potential mechanisms for insecticides can include neurotoxicity (e.g., inhibition of enzymes like acetylcholinesterase or interference with ion channels), disruption of the endocrine system, or inhibition of metabolic processes. mdpi.com The octopamine (B1677172) receptor system is another target for some natural insecticides like eugenol. mdpi.com Without specific studies, it is unknown which, if any, of these pathways are affected by 9-fluorenol or its methylated derivative.

Bioaccumulation and Biotransformation Dynamics in Organisms

Bioaccumulation: Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. The strong carbon-fluorine bond in many organofluorine compounds contributes to their environmental persistence, which can lead to bioaccumulation in soil, water, and organisms. numberanalytics.comwikipedia.org This accumulation can result in biomagnification through the food chain. numberanalytics.commdpi.com While these principles apply broadly to organofluorine compounds, specific data on the bioaccumulation potential (e.g., bioconcentration factor) of this compound is not available.

Biotransformation: Biotransformation is the metabolic process by which organisms modify chemical substances, which is often mediated by enzymes. As discussed in section 8.1, microorganisms can transform the parent compound fluorene into 9-fluorenol and 9-fluorenone. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the fundamental physicochemical parameters of 9-Methyl-9H-fluoren-9-ol necessary for its identification and purity assessment?

- Key Parameters :

- Molecular Formula : C₁₄H₁₂O (CAS 6311-22-4)

- Molecular Weight : 196.25 g/mol

- Phase Transition Data : While direct data for the methylated derivative is limited, analogous fluorenol derivatives exhibit melting points (Tfus) around 427.6 K, with vaporization enthalpies (ΔvapH) decreasing from 12.0 to 11.7 kcal/mol as temperature increases (435–505 K) .

- Methodological Guidance :

- Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for vaporization studies.

- Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing observed signals with predicted splitting patterns for the methyl-substituted fluorene core .

Q. Which synthetic routes are typically employed to prepare this compound, and what are the critical reaction conditions?

- Common Pathways :

- Grignard Reaction : Alkylation of 9H-fluoren-9-ol with methylmagnesium bromide under anhydrous tetrahydrofuran (THF) at room temperature .